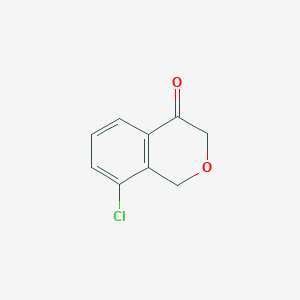

8-Chloroisochroman-4-one

Beschreibung

8-Chloroisochroman-4-one is a halogenated derivative of isochroman-4-one, a bicyclic compound featuring a benzopyran backbone with a ketone group at position 4 and a chlorine substituent at position 6.

Eigenschaften

Molekularformel |

C9H7ClO2 |

|---|---|

Molekulargewicht |

182.60 g/mol |

IUPAC-Name |

8-chloro-1H-isochromen-4-one |

InChI |

InChI=1S/C9H7ClO2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-3H,4-5H2 |

InChI-Schlüssel |

IXBPAAZMSDWVRG-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(C=CC=C2Cl)C(=O)CO1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 8-Chlorisochroman-4-on erfolgt in der Regel durch Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine gängige Methode ist die Pechmann-Kondensation, bei der substituierte Phenole mit Zimtsäure in Gegenwart von Polyphosphorsäure reagieren. Das Reaktionsgemisch wird 1-1,5 Stunden lang in einem Wasserbad bei 75-80 °C erhitzt . Eine andere Methode beinhaltet die Michael-Addition von Acrylnitril zu Phenolen in Gegenwart von Kaliumcarbonat in tert-Butanol unter Rückflussbedingungen, gefolgt von der Cyclisierung mit Trifluoressigsäure .

Industrielle Produktionsverfahren: Die industrielle Produktion von 8-Chlorisochroman-4-on kann ähnliche Synthesewege umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehört die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine konstante Qualität und Ausbeute zu gewährleisten. Die Auswahl der Lösungsmittel, Katalysatoren und Reaktionsbedingungen ist entscheidend, um die Effizienz zu maximieren und die Kosten zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Chlorisochroman-4-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende verändern.

Reduktion: Diese Reaktion kann die Carbonylgruppe in eine Hydroxylgruppe umwandeln.

Substitution: Das Chloratom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen führen kann .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Chloroisochroman-4-one has shown promise in drug development, particularly in targeting various diseases:

- Cancer Research : The compound exhibits potential as an anti-cancer agent by inhibiting specific enzymes involved in tumor growth.

- Infectious Diseases : Studies indicate that it may have antiviral properties, making it a candidate for further investigation in treating viral infections.

Enzyme Inhibition Studies

The compound serves as a valuable tool in biochemical research to study enzyme mechanisms:

- Mechanism of Action : It can inhibit enzymes by binding to their active sites, which blocks substrate access, influencing cellular signaling pathways.

Synthetic Organic Chemistry

In synthetic chemistry, 8-Chloroisochroman-4-one is used as a building block for more complex molecules:

- Versatile Intermediate : Its unique structure allows for various chemical modifications, enhancing its utility in synthesizing other compounds.

Research indicates that 8-Chloroisochroman-4-one exhibits significant biological activities attributed to its structural features:

- Antioxidant Activity : It has been shown to scavenge free radicals, which may contribute to its therapeutic effects.

- Anti-inflammatory Properties : Initial studies suggest that it may reduce inflammation by modulating specific pathways.

Case Studies

Several studies have documented the applications of 8-Chloroisochroman-4-one:

- Anti-Cancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 8-Chloroisochroman-4-one inhibited the growth of cancer cell lines through enzyme inhibition mechanisms .

- Antiviral Potential : Research highlighted in Bioorganic & Medicinal Chemistry Letters indicated that the compound showed activity against certain viral strains, warranting further exploration for antiviral drug development .

- Synthetic Applications : A review article discussed multiple synthetic routes leading to 8-Chloroisochroman-4-one derivatives, emphasizing their importance in creating novel therapeutic agents .

Wirkmechanismus

The mechanism of action of 8-Chloroisochroman-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Table 1: Key Structural and Molecular Data

| Compound | Molecular Formula | Molecular Weight | Substituents | Key Features |

|---|---|---|---|---|

| 8-Chloroisochroman-4-one* | C₉H₇ClO₂ | 182.60 | Cl at position 8 | Electrophilic Cl enhances reactivity |

| 8-Fluorochroman-4-one | C₉H₇FO₂ | 166.15 | F at position 8 | Lower MW, higher electronegativity |

| 8-Bromo-2-(4-chlorophenyl)chromen-4-one | C₁₅H₉BrClO₂ | 352.59 | Br at position 8, Cl-Ph at position 2 | Dual halogenation increases steric bulk |

| 8-CHLORO-CHROMAN-4-YLAMINE HYDROCHLORIDE | C₉H₁₁Cl₂NO | 220.10 | Cl at position 8, NH₂ at position 4 | Amine hydrochloride salt form |

*Note: Molecular weight calculated based on C₉H₇ClO₂; direct data for 8-Chloroisochroman-4-one are inferred from analogs .

Spectral and Analytical Data

- ESIMS data are typically used to confirm molecular ions (e.g., [M+H]+) .

- Chroman-4-one derivatives () : Compounds like 3-oxo-6-chloro-4-methylchroman-4-one (C₁₀H₉ClO₃) exhibit IR peaks for carbonyl (1700–1750 cm⁻¹) and aromatic C-Cl stretches (600–800 cm⁻¹). ¹H NMR signals for methyl groups (~δ 2.1–2.5 ppm) and aromatic protons (~δ 6.8–7.5 ppm) are typical .

- 8-Chloroisochroman-4-one : Expected ¹H NMR signals include aromatic protons deshielded by Cl (δ 7.2–7.8 ppm) and a ketone carbonyl peak in ¹³C NMR (~δ 190–200 ppm).

Biologische Aktivität

8-Chloroisochroman-4-one is a chemical compound belonging to the class of chromanones, characterized by its unique molecular structure that includes a chlorine atom. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

8-Chloroisochroman-4-one has the following chemical structure:

- Molecular Formula : C₉H₇ClO

- Molecular Weight : 168.60 g/mol

The presence of the chlorine atom at the 8-position significantly influences its reactivity and biological interactions compared to other isochroman derivatives.

The biological activity of 8-Chloroisochroman-4-one is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is essential in modulating biochemical pathways.

- Antioxidant Activity : It exhibits antioxidant properties that help in reducing oxidative stress within biological systems.

- Cell Signaling Modulation : The compound may influence cell signaling pathways, impacting processes such as proliferation and apoptosis.

1. Antimicrobial Activity

8-Chloroisochroman-4-one has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Klebsiella pneumoniae | 0.125 mg/mL |

These findings suggest that 8-Chloroisochroman-4-one could serve as a lead compound for developing new antibacterial agents, particularly against antibiotic-resistant strains .

2. Anticancer Activity

Research indicates that 8-Chloroisochroman-4-one exhibits anticancer properties, particularly against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 6.19 ± 0.50 |

| MCF-7 | 5.10 ± 0.40 |

These values indicate that the compound is more potent than some established anticancer drugs, making it a promising candidate for further development .

3. Antioxidant Activity

The antioxidant potential of 8-Chloroisochroman-4-one has been evaluated using various assays. It has shown effective inhibition of lipid peroxidation, which is crucial in preventing cellular damage caused by free radicals.

| Compound | EC50 (mM) |

|---|---|

| 8-Chloroisochroman-4-one | 0.565 ± 0.051 |

This activity suggests that the compound could be beneficial in therapeutic strategies aimed at oxidative stress-related diseases .

Case Studies and Research Findings

Recent studies have highlighted the versatility of 8-Chloroisochroman-4-one in various research contexts:

- Antiviral Activity : The compound's derivatives were tested against H5N1 avian influenza viruses, showing promising results in inhibiting viral growth while maintaining low cytotoxicity .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the substituents on the isochroman core can enhance biological activity, particularly in terms of lipophilicity and electron-withdrawing capacity .

- Synthetic Applications : The compound serves as a precursor for synthesizing more complex molecules with potential pharmacological applications, underlining its importance in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.